molecular formula C10H12O B024988 Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI) CAS No. 107653-80-5

Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI)

Cat. No. B024988
M. Wt: 148.2 g/mol
InChI Key: HFCTYEPYHIVGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI) is a chemical compound with a complex molecular structure. It is commonly known as Methylcyclohexenone or MCH and is widely used in scientific research. This compound has gained significant attention due to its unique structure and properties, making it a versatile compound for various applications.2.1]hepta-2,5-dien-2-yl)-(9CI).

Mechanism Of Action

The mechanism of action of Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI) is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also undergo various chemical transformations, making it a versatile compound for scientific research.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI) are not well documented. However, it is believed to have low toxicity and is not known to have any adverse effects on human health.

Advantages And Limitations For Lab Experiments

Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI) has several advantages for lab experiments. It is a versatile compound that can be used in various chemical reactions. It is also relatively easy to synthesize, making it readily available for research. However, one of the limitations of using this compound is its instability, which can make it difficult to handle in certain experiments.

Future Directions

There are several future directions for research on Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI). One potential area of research is in the development of new drugs and pharmaceuticals. Additionally, the unique structure and properties of this compound make it a promising candidate for the development of new materials and catalysts. Finally, further research is needed to better understand the mechanism of action and biochemical and physiological effects of Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI).
Conclusion:
In conclusion, Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI) is a complex chemical compound that has gained significant attention in scientific research. It has a wide range of applications, including as a chemical intermediate, reagent, and in the development of new drugs and pharmaceuticals. While the mechanism of action and biochemical and physiological effects of this compound are not well understood, it is believed to have low toxicity and is relatively easy to synthesize. Further research is needed to better understand the potential applications of this compound in various fields.

Synthesis Methods

The synthesis of Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI) is a complex process that requires a high level of expertise. The most common method of synthesis involves the reaction of 3-methylcyclohexenone with sodium methoxide in methanol. This reaction leads to the formation of Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI) with a yield of around 70%.

Scientific Research Applications

Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI) has a wide range of applications in scientific research. It is commonly used as a chemical intermediate in the synthesis of various compounds. It is also used as a reagent in organic chemistry for the preparation of complex molecules. Additionally, Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI) is used in the development of new drugs and pharmaceuticals due to its unique structure and properties.

properties

CAS RN

107653-80-5

Product Name

Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI)

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

IUPAC Name

1-(3-methyl-2-bicyclo[2.2.1]hepta-2,5-dienyl)ethanone

InChI

InChI=1S/C10H12O/c1-6-8-3-4-9(5-8)10(6)7(2)11/h3-4,8-9H,5H2,1-2H3

InChI Key

HFCTYEPYHIVGAQ-UHFFFAOYSA-N

SMILES

CC1=C(C2CC1C=C2)C(=O)C

Canonical SMILES

CC1=C(C2CC1C=C2)C(=O)C

synonyms

Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)- (9CI)

Origin of Product

United States

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